molecular formula C13H7N7 B14614686 3,6-Diazidoacridine CAS No. 57459-61-7

3,6-Diazidoacridine

Cat. No.: B14614686
CAS No.: 57459-61-7
M. Wt: 261.24 g/mol
InChI Key: JYWZKINPFVKDMK-UHFFFAOYSA-N
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Description

3,6-Diazidoacridine (C₁₃H₁₁N₇) is a heterocyclic aromatic compound derived from the acridine core, featuring two azido (-N₃) substituents at the 3- and 6-positions. Acridine derivatives are historically significant for their diverse applications in dyes, antiseptics, and medicinal chemistry.

Properties

CAS No.

57459-61-7

Molecular Formula

C13H7N7

Molecular Weight

261.24 g/mol

IUPAC Name

3,6-diazidoacridine

InChI

InChI=1S/C13H7N7/c14-19-17-10-3-1-8-5-9-2-4-11(18-20-15)7-13(9)16-12(8)6-10/h1-7H

InChI Key

JYWZKINPFVKDMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazidoacridine typically involves the introduction of azido groups into the acridine framework. One common method is the diazotization of 3,6-diaminoacridine followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diazidoacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide, organic solvents.

    Reduction: Hydrogen gas, palladium on carbon.

    Cycloaddition: Copper(I) catalysts, organic solvents.

Major Products:

    Substitution: Various substituted acridines.

    Reduction: 3,6-Diaminoacridine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

3,6-Diazidoacridine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3,6-Diazidoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3,6-Diazidoacridine with related acridine-based compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound Azido (-N₃) at 3,6 C₁₃H₁₁N₇ 277.3 Azido groups High reactivity, potential explosivity
Proflavine (3,6-Diaminoacridine) Amino (-NH₂) at 3,6 C₁₃H₁₁N₃ 209.3 Amino groups Water-soluble (10 mg/ml), antiseptic
Acridine Unsubstituted C₁₃H₉N 179.2 Aromatic core Insoluble in water, fluorescent
3,6-Dimethylacridine Methyl (-CH₃) at 3,6 C₁₅H₁₃N 207.3 Alkyl groups Enhanced lipophilicity, reduced reactivity

Key Observations :

  • Reactivity: Azido groups in this compound make it more reactive than amino- or methyl-substituted analogs.
  • Solubility: Unlike Proflavine, which is water-soluble due to amino groups, this compound is likely hydrophobic, limiting its bioavailability.
  • Biological Activity : Proflavine’s antiseptic properties stem from its planar structure intercalating DNA . Azido substituents may disrupt DNA binding, but their photolability could enable light-activated therapeutic applications.

Comparative Reactivity and Stability

  • Azido vs. Amino Groups: Azido substituents are less basic but more nucleophilic than amino groups, enabling cycloaddition reactions (e.g., with alkynes in click chemistry). In contrast, amino groups participate in hydrogen bonding and acid-base interactions .
  • Thermal Stability: Methyl and amino derivatives are thermally stable, whereas azido groups decompose exothermically above 100°C, necessitating cautious handling .

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